Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by its unique structure, which includes a benzyl(ethyl)amino group, a phenyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzyl(ethyl)amino group and the carboxylate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the benzyl(ethyl)amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
4-Oxo-3-phenylquinazoline: A simpler derivative with similar structural features.
Benzyl(ethyl)amino derivatives: Compounds with similar amino group modifications.
Uniqueness
Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-27(17-18-10-6-4-7-11-18)25-26-22-16-19(24(30)31-2)14-15-21(22)23(29)28(25)20-12-8-5-9-13-20/h4-16H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJDMTKGHRDFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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